![molecular formula C22H31N3 B14748239 4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) CAS No. 2123-30-0](/img/structure/B14748239.png)
4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields, including dye manufacturing and analytical chemistry. It is characterized by its yellow crystalline appearance and is often used as an intermediate in the production of dyes and other chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with formaldehyde and piperidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield simpler amines .
科学的研究の応用
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is employed in the study of enzyme reactions and as a reagent in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and is also used in dye manufacturing and analytical chemistry.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the piperidine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and analytical applications .
特性
CAS番号 |
2123-30-0 |
|---|---|
分子式 |
C22H31N3 |
分子量 |
337.5 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H31N3/c1-23(2)20-12-8-18(9-13-20)22(25-16-6-5-7-17-25)19-10-14-21(15-11-19)24(3)4/h8-15,22H,5-7,16-17H2,1-4H3 |
InChIキー |
UGDPOVWBYYKQIZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
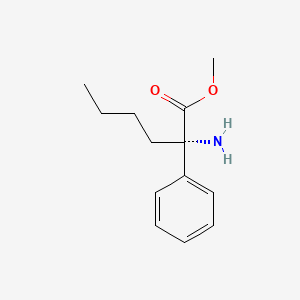
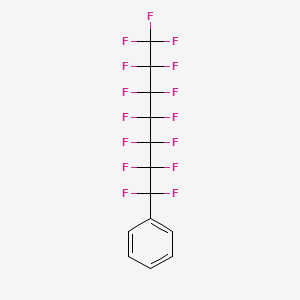
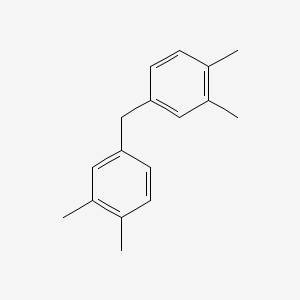
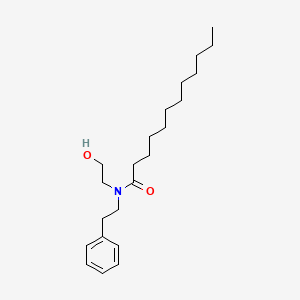
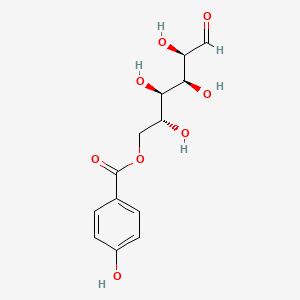
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

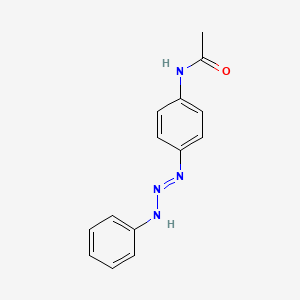

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
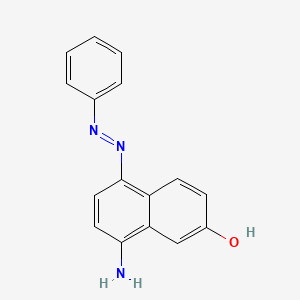
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
